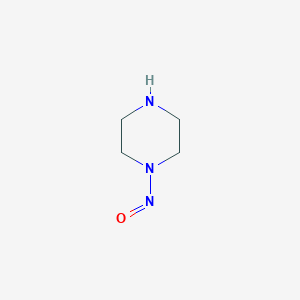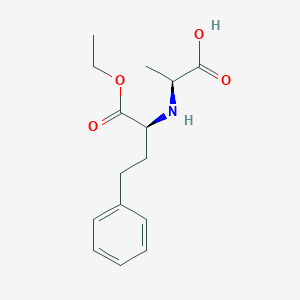
1,3-Di(pyridin-3-yl)urea
Übersicht
Beschreibung
1,3-Di(pyridin-3-yl)urea is a chemical compound . It is also known as N-(3-pyridinyl)urea .
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which includes 1,3-Di(pyridin-3-yl)urea, can be achieved by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% and by the reactions of bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole in yields of up to 94% .Molecular Structure Analysis
The molecular weight of 1,3-Di(pyridin-3-yl)urea is 214.22300 . The InChI code is 1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H, (H3,7,9,10) .Chemical Reactions Analysis
1,3-Di(pyridin-3-yl)urea can be used in the copper(I)-catalyzed aerobic oxidation of primary alcohols to aldehydes .Physical And Chemical Properties Analysis
1,3-Di(pyridin-3-yl)urea has a density of 1.37g/cm3 and a boiling point of 299.3ºC at 760 mmHg . It has a melting point of 188-190 .Wissenschaftliche Forschungsanwendungen
Catalysis and Metal-Organic Frameworks (MOFs)
Specific Scientific Field:
Summary of Application:
Experimental Procedures:
Results:
Anticancer Activity
Specific Scientific Field:
Summary of Application:
- The inhibitory effect on cell proliferation (GI50) is measured and compared to a positive control drug (e.g., irinotecan) .
Aerobic Oxidation of Alcohols
Specific Scientific Field:
Summary of Application:
Synthesis of Pyridylcarbamates
Specific Scientific Field:
Summary of Application:
- DPyU derivatives are employed in C–H functionalization of pyridines to synthesize pyridylcarbamates .
Supramolecular Chemistry
Specific Scientific Field:
Summary of Application:
Coordination Polymers
Specific Scientific Field:
Summary of Application:
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dipyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFBGXLCPMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356071 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(pyridin-3-yl)urea | |
CAS RN |
39642-60-9 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



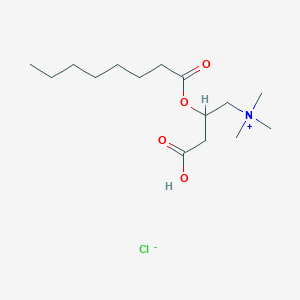
![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)
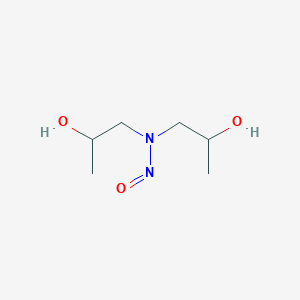




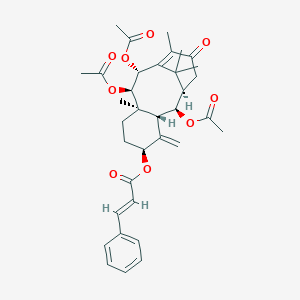


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

